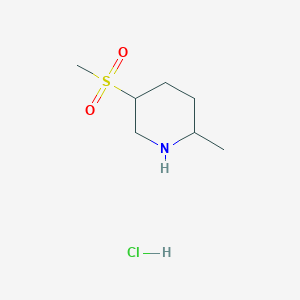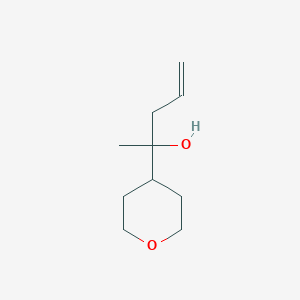
2-(Oxan-4-yl)pent-4-en-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Oxan-4-yl)pent-4-en-2-ol, also known as Oxanohumol, is a prenylated flavonoid found in hops (Humulus lupulus). It is a chalcone derivative that has shown promising results in scientific research.
Applications De Recherche Scientifique
Synthesis and Molecular Structure
- The study by Fortier et al. (2012) discussed the synthesis and electronic structure of a U(V) oxo complex, which is a rare example of a terminal U(V) oxo complex. This research is indicative of the broader applications of oxo complexes in inorganic chemistry, particularly in understanding molecular structures and electronic properties (Fortier et al., 2012).
Oxidation Reactions
- Oxidation reactions are a critical area of research. For instance, Kaizer et al. (2004) found that nonheme oxoiron(IV) complexes can oxidize C-H bonds of cyclohexane at room temperature, demonstrating the potential of these complexes in facilitating difficult oxidation reactions (Kaizer et al., 2004).
- Wu and Jiang (2012) explored the palladium-catalyzed oxidation of unsaturated hydrocarbons using molecular oxygen, providing insights into the development of environmentally friendly and selective oxidation methods (Wu & Jiang, 2012).
Catalysis and Chemical Reactions
- The research by Pouy et al. (2012) on intramolecular hydroalkoxylation and hydroamination of alkynes catalyzed by Cu(I) complexes underlines the importance of such reactions in forming specific chemical structures and compounds (Pouy et al., 2012).
- Gabriele et al. (2000) investigated the palladium-catalyzed synthesis of tetrahydrofurans, revealing the utility of these processes in creating complex organic structures (Gabriele et al., 2000).
Environmental Chemistry
- The application of Oxone as an inexpensive, safe, and environmentally benign oxidant for C-H bond oxygenation, as studied by Desai et al. (2006), highlights the role of such substances in eco-friendly chemical processes (Desai et al., 2006).
Polymer Chemistry
- Luxenhofer and Jordan (2006) synthesized a new 2-oxazoline with a pendant alkyne moiety, demonstrating the applicability of these compounds in polymer chemistry and their potential for click chemistry applications (Luxenhofer & Jordan, 2006).
Propriétés
IUPAC Name |
2-(oxan-4-yl)pent-4-en-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-6-10(2,11)9-4-7-12-8-5-9/h3,9,11H,1,4-8H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXPWVYWQSGNPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=C)(C1CCOCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

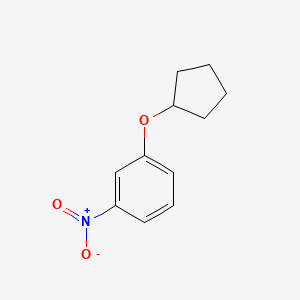
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B2685489.png)
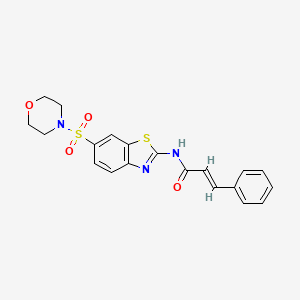
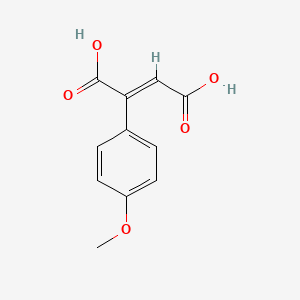
![N'-[(Z)-(4-methylphenyl)methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide](/img/structure/B2685495.png)
![3-[2-(Furan-2-yl)-2-(thiophen-3-yl)ethyl]-1-[(naphthalen-1-yl)methyl]urea](/img/structure/B2685496.png)
![2-[(3-Chloro-4-fluorobenzyl)amino]-2-oxoethyl 5-bromopyridine-3-carboxylate](/img/structure/B2685497.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2685498.png)
![6-Sulfanylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B2685500.png)
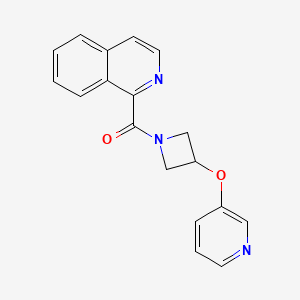
![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2685503.png)
![9-(4-fluorophenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2685504.png)
